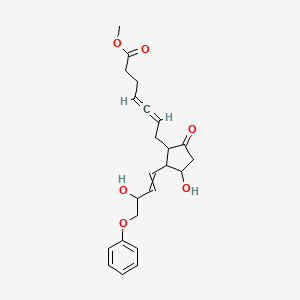
1,2,4,5-Tetramethoxybenzene
Descripción general
Descripción
1,2,4,5-Tetramethoxybenzene is a chemical compound with the molecular formula C10H14O4 . It is used extensively in various fields of research and industry.
Synthesis Analysis
The synthesis of 1,2,4,5-Tetramethoxybenzene has been reported in several studies. For instance, it has been used in the synthesis of luminescent thorium-based metal–organic frameworks .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetramethoxybenzene consists of a benzene ring with four methoxy groups attached at the 1, 2, 4, and 5 positions . The molecular weight is 198.216 Da .Physical And Chemical Properties Analysis
1,2,4,5-Tetramethoxybenzene is a solid at room temperature . It has a molecular weight of 198.22 and a predicted density of 1.068±0.06 g/cm3 . The melting point is 102.5 °C and the predicted boiling point is 279.1±35.0 °C .Aplicaciones Científicas De Investigación
Dual Fluorescence in Low-Temperature Matrices
1,2,4,5-Tetramethoxybenzene: exhibits dual fluorescence when studied in EPA matrices at 77 K. This phenomenon is characterized by a wavelength-dependent anisotropy in the fluorescence spectrum, indicating the presence of two components . The dual fluorescence is attributed to the modification of the S1 (B2u) → S0 (Ag) transition moment through coupling with the methoxyl groups’ motion. This property is significant for understanding the photophysical behavior of organic compounds in low-temperature environments.
Molecular Electronics
1,2,4,5-Tetramethoxybenzene: has been identified as a promising building block for molecular wires. Research involving photoinduced electron transfer in donor bridge–acceptor molecules highlights the compound’s utility. The electron-rich nature of the tetramethoxybenzene bridge facilitates a more shallow barrier for charge transfer compared to less electron-rich spacers, which is advantageous for developing molecular electronics technologies .
Synthesis of Pyromellitic Dianhydride
In the industrial context, 1,2,4,5-Tetramethoxybenzene serves as a precursor to pyromellitic dianhydride. This compound is crucial for manufacturing various materials such as curing agents, adhesives, and coatings. It also plays a role in producing raw materials for engineering plastics like polyimides and as a cross-linking agent for alkyd resins .
Optical Absorption and Luminescence Studies
The compound’s optical properties, such as absorption and luminescence, are of interest in the field of photochemistry. By studying these properties, researchers can gain insights into the electronic structure and behavior of 1,2,4,5-Tetramethoxybenzene , which is valuable for applications in optical devices and sensors .
Transient Absorption Spectroscopy
1,2,4,5-Tetramethoxybenzene: is also used in transient absorption spectroscopy to investigate the dynamics of photoinduced processes. This technique allows for the observation of short-lived excited states and the tracking of electron transfer events, providing a deeper understanding of the compound’s photophysical characteristics .
Cyclic Voltammetry
The electrochemical behavior of 1,2,4,5-Tetramethoxybenzene -based molecules is explored using cyclic voltammetry. This method helps in determining the redox properties and electron transfer kinetics, which are essential parameters for the design of electroactive materials .
Safety and Hazards
Mecanismo De Acción
- TMB’s primary targets are not extensively studied, but it has shown inhibitory effects on mast cell-mediated allergic inflammation . These effects suggest that TMB may interact with signaling pathways involved in immune responses.
- TMB likely interacts with intracellular signaling pathways. For example, it suppresses the IκB kinase complex, which plays a crucial role in regulating NF-κB signaling . By inhibiting this complex, TMB may modulate immune responses and reduce inflammation.
Target of Action
Mode of Action
Result of Action
Propiedades
IUPAC Name |
1,2,4,5-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJUCAKSWHQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179164 | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetramethoxybenzene | |
CAS RN |
2441-46-5 | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asarol methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



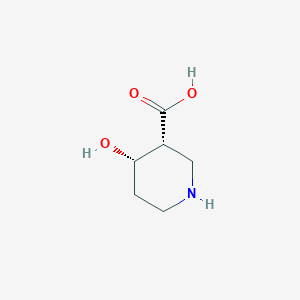

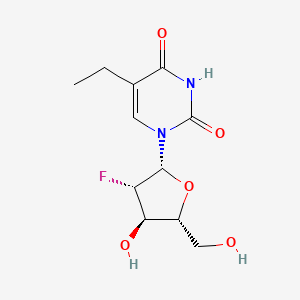

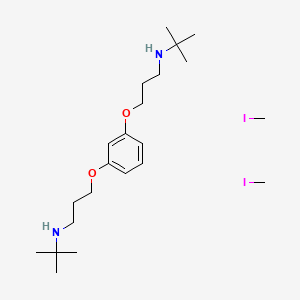

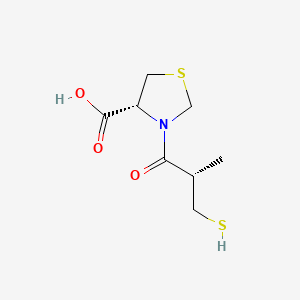


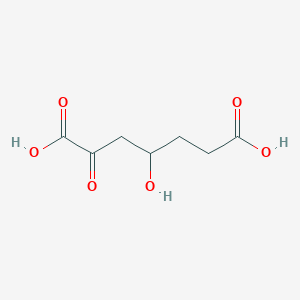

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)
